1-(Cyclopropanesulfonyl)-1,4-diazepane hydrochloride
Description
Historical Context and Development of Diazepane-Containing Compounds
The historical development of diazepane-containing compounds traces its origins to the broader exploration of seven-membered nitrogen heterocycles, which emerged as significant pharmacological scaffolds in the mid-20th century. The 1,4-diazepine ring system, also known as 1,4-diazacycloheptane, was first recognized for its potential as a chelating ligand and subsequently explored for pharmaceutical applications. Early synthetic approaches to these heterocycles were primarily driven by the need to develop analogs of the therapeutically successful benzodiazepine class, which demonstrated significant central nervous system activity.
The evolution of diazepane chemistry gained momentum with the recognition that seven-membered nitrogen heterocycles could serve as topological mimetics of peptide structural elements. This discovery opened new avenues for peptidomimetic design, where the conformational constraints imposed by the seven-membered ring could effectively replace flexible peptide linkages. The 1,4-diazepine framework demonstrated considerable utility in drug design, with derivatives showing a wide range of biological activities across multiple therapeutic areas.
Modern synthetic approaches to 1,4-diazepanes have undergone significant advancement, particularly with the development of cascade cyclization methodologies. Recent work has demonstrated efficient one-pot strategies for constructing these seven-membered heterocycles through copper-catalyzed rearrangement processes. Additionally, the implementation of amphoteric diamination strategies has enabled the rapid assembly of 1,4-diazepanes from readily available starting materials under mild conditions. These synthetic innovations have facilitated the exploration of structurally diverse diazepane derivatives, including sulfonylated variants such as 1-(cyclopropanesulfonyl)-1,4-diazepane.
The incorporation of cyclopropanesulfonyl functionality into the diazepane framework represents a more recent development in heterocyclic chemistry. Cyclopropyl sulfonamides have emerged as versatile building blocks for biologically active compounds, with their unique geometric and electronic properties contributing to enhanced metabolic stability and improved pharmacological profiles. The combination of these structural elements in 1-(cyclopropanesulfonyl)-1,4-diazepane creates a compound that bridges classical heterocyclic chemistry with modern pharmaceutical design principles.
Classification within Heterocyclic Sulfonamide Derivatives
This compound occupies a distinct position within the broader classification of heterocyclic sulfonamide derivatives. The compound belongs to the sulfonamide class due to the presence of the sulfonyl group (SO2) directly attached to the nitrogen atom of the diazepane ring. This structural feature classifies it specifically as a cyclic sulfonamide, distinguishing it from linear sulfonamide compounds commonly encountered in pharmaceutical applications.
Within the heterocyclic sulfonamide family, the compound can be further categorized based on its ring size and nitrogen positioning. The seven-membered diazepane ring places it among the medium-sized nitrogen heterocycles, which exhibit unique conformational properties compared to their five- and six-membered counterparts. The 1,4-positioning of the nitrogen atoms creates a symmetrical arrangement that influences both the compound's chemical reactivity and potential biological interactions.
The cyclopropanesulfonyl substituent adds another layer of structural complexity to the compound's classification. Cyclopropyl groups are known for their distinctive electronic properties, often serving as bioisosteres for other functional groups in medicinal chemistry applications. The cyclopropane ring's high s-character and constrained geometry contribute to unique interactions with biological targets, making cyclopropyl-containing sulfonamides a specialized subclass within heterocyclic chemistry.
Recent research has highlighted the importance of heterocyclic sulfonamides as therapeutic agents across multiple disease areas. Sulfonamide-containing heterocycles have demonstrated antiviral properties, with specific examples showing activity against coronaviruses and other viral pathogens. The structural diversity within this compound class enables fine-tuning of pharmacological properties through systematic modification of both the heterocyclic core and the sulfonamide functionality.
| Classification Category | Specific Assignment | Defining Structural Features |
|---|---|---|
| Primary Class | Heterocyclic Sulfonamide | Sulfonyl group attached to nitrogen heterocycle |
| Ring System | Seven-membered Diazepane | 1,4-Diazacycloheptane core structure |
| Substitution Pattern | N-Sulfonylated Derivative | Cyclopropanesulfonyl group at N-1 position |
| Functional Group | Cyclopropyl Sulfonamide | Cyclopropane ring attached to sulfonyl moiety |
Significance in Chemical Research
The research significance of this compound extends across multiple domains of chemical science, encompassing synthetic methodology development, structure-activity relationship studies, and therapeutic target exploration. The compound serves as a valuable probe for understanding the conformational dynamics of seven-membered nitrogen heterocycles, which remain challenging to predict due to their inherent flexibility.
In synthetic chemistry research, the compound has contributed to the advancement of cyclopropanation methodologies and heterocycle functionalization strategies. Recent studies have demonstrated novel aza-Heck-triggered cyclopropanation processes that enable the construction of cyclopropane-fused nitrogen heterocycles under palladium-catalyzed conditions. These methodological developments have broader implications for accessing structurally complex pharmaceutical intermediates and natural product analogs.
The compound's role in biological research has been particularly notable in the area of sigma receptor modulation. Sigma receptors represent important therapeutic targets implicated in various neurological processes and diseases. The unique structural features of 1-(cyclopropanesulfonyl)-1,4-diazepane enable specific interactions with these receptor subtypes, providing valuable insights into structure-activity relationships and receptor binding mechanisms.
Chemical biology applications of the compound have expanded to include studies of serine protease inhibition, where the diazepane scaffold has been designed to interact with specific binding domains of target enzymes. Research on factor Xa inhibitors has demonstrated that 1,4-diazepane moieties can effectively engage the S4 aryl-binding domain of the enzyme active site, leading to potent anticoagulant activity. These findings have significant implications for the development of new antithrombotic therapeutic agents.
The compound's contribution to medicinal chemistry research extends to its role as a synthetic intermediate for more complex molecular architectures. The versatility of the diazepane core enables diverse chemical transformations, including oxidation reactions at the sulfonyl group to form sulfone derivatives, and nucleophilic substitution reactions that introduce additional functional groups. This chemical tractability makes the compound valuable for library synthesis and lead optimization programs.
Relationship to Privileged Structural Scaffolds
This compound demonstrates significant relationships to established privileged structural scaffolds in medicinal chemistry, particularly the benzodiazepine and diazepane frameworks that have proven successful across multiple therapeutic areas. The 1,4-diazepine ring system has been recognized as a privileged scaffold due to its ability to serve as a topological mimetic for certain peptide structural elements.
The privileged status of diazepine-containing compounds stems from their clinical importance and commercial success, exemplified by the 1,4-benzodiazepine class of central nervous system active agents. These compounds have demonstrated considerable utility in drug design, with derivatives showing activity across diverse biological targets including gamma-aminobutyric acid receptors, sigma receptors, and various enzyme systems.
The relationship between 1-(cyclopropanesulfonyl)-1,4-diazepane and privileged scaffolds extends to the broader category of saturated nitrogen heterocycles. Research has shown that saturated 1,4-diazo heterocycles, including piperazines, 1,4-diazepanes, and 1,4-diazocanes, are highly important for therapeutic development. These structural motifs appear in numerous Food and Drug Administration-approved medications, with piperazine ranking as the third most common nitrogen heterocycle in small-molecule drugs.
The incorporation of the cyclopropanesulfonyl group adds another dimension to the compound's relationship with privileged structures. Cyclopropane-containing molecules have gained recognition as important pharmaceutical motifs due to their ability to modulate compound lipophilicity and nitrogen-centered basicity. The cyclopropane ring's unique electronic properties and conformational constraints contribute to improved pharmacological profiles in many therapeutic applications.
Recent advances in synthetic methodology have facilitated access to cyclopropane-fused nitrogen heterocycles, enabling the exploration of these privileged structural combinations. Palladium-catalyzed cascade processes have been developed to construct ring-fused and spiro-fused cyclopropane systems within nitrogen heterocycles. These synthetic innovations have expanded the available chemical space for drug discovery efforts targeting privileged scaffold modifications.
| Privileged Scaffold Category | Structural Relationship | Therapeutic Relevance |
|---|---|---|
| Benzodiazepine Analogs | Seven-membered nitrogen heterocycle core | Central nervous system activity |
| Saturated Diazepanes | 1,4-Diazacycloheptane framework | Enzyme inhibition and receptor modulation |
| Cyclopropyl Derivatives | Cyclopropane-containing motifs | Enhanced metabolic stability |
| Sulfonamide Scaffolds | Sulfonyl functional group | Broad therapeutic applications |
Properties
IUPAC Name |
1-cyclopropylsulfonyl-1,4-diazepane;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O2S.ClH/c11-13(12,8-2-3-8)10-6-1-4-9-5-7-10;/h8-9H,1-7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTMVRDYKNGVYJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)S(=O)(=O)C2CC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1403952-62-4 | |
| Record name | 1-(cyclopropanesulfonyl)-1,4-diazepane hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthesis of Cyclopropanesulfonyl Chloride
Cyclopropanesulfonyl chloride is a key reagent and can be prepared by chlorination of cyclopropanesulfonic acid or its derivatives. However, it is commonly sourced commercially due to its availability and stability.
Sulfonylation of 1,4-Diazepane
The core synthetic step is the reaction of 1,4-diazepane with cyclopropanesulfonyl chloride to form the sulfonamide linkage. This reaction is typically conducted under controlled conditions to ensure selectivity and yield.
| Parameter | Details |
|---|---|
| Reactants | 1,4-Diazepane, Cyclopropanesulfonyl chloride |
| Solvent | Dichloromethane, 1,4-Dioxane, or Methanol |
| Base | Potassium carbonate or triethylamine (to neutralize HCl) |
| Temperature | 0 to room temperature (20–25 °C) |
| Reaction Time | 16 to 72 hours |
| Atmosphere | Inert (Nitrogen or Argon) |
- The sulfonyl chloride electrophile reacts with the nucleophilic nitrogen of 1,4-diazepane.
- Base scavenges the generated hydrochloric acid to drive the reaction forward.
- Cyclopropanesulfonyl chloride (1.4 g, 10 mmol) dissolved in 0.5 M ammonia in dioxane (50 mL) at room temperature for 72 hours yielded cyclopropylsulfonamide intermediate with 74% yield.
- Similar sulfonylation with ammonium hydroxide in methanol at 20 °C for 16 hours gave a 52% yield of cyclopropanesulfonamide.
Although these examples focus on the sulfonamide intermediate, the analogous reaction with 1,4-diazepane follows similar conditions.
Formation of Hydrochloride Salt
After sulfonylation, the free base 1-(Cyclopropanesulfonyl)-1,4-diazepane is converted to its hydrochloride salt to improve stability and solubility.
- The free base is dissolved in an appropriate solvent (e.g., ethanol or ethyl acetate).
- Hydrogen chloride gas or hydrochloric acid solution is bubbled or added dropwise.
- The resulting hydrochloride salt precipitates or is isolated by evaporation and drying under vacuum.
Research Findings and Yields
Analytical Data Supporting Preparation
- NMR Spectroscopy: Characteristic signals for cyclopropane ring protons and diazepane ring confirm product formation.
- Mass Spectrometry: Molecular ion peaks consistent with molecular formula C8H17ClN2O2S.
- Melting Point and Physical State: Hydrochloride salt usually isolated as a crystalline solid.
Summary of Preparation Methodology
| Stage | Reagents/Conditions | Outcome |
|---|---|---|
| Cyclopropanesulfonyl chloride synthesis or procurement | Commercially available or prepared by chlorination | Sulfonyl chloride reagent for sulfonylation |
| Sulfonylation | 1,4-Diazepane + cyclopropanesulfonyl chloride + base in solvent (DCM, dioxane, methanol) at RT | Formation of 1-(Cyclopropanesulfonyl)-1,4-diazepane |
| Salt formation | Treatment with HCl in ethanol or similar solvent | 1-(Cyclopropanesulfonyl)-1,4-diazepane hydrochloride |
Additional Notes
- The sulfonylation reaction should be monitored by TLC or HPLC to avoid overreaction or side products.
- Use of mild bases like potassium carbonate or triethylamine is preferred to minimize degradation.
- Purification is often achieved by recrystallization or chromatography before salt formation.
- Safety precautions are necessary when handling sulfonyl chlorides and HCl gas due to their corrosive nature.
Chemical Reactions Analysis
1-(Cyclopropanesulfonyl)-1,4-diazepane hydrochloride undergoes various chemical reactions:
Oxidation: The sulfonyl group can be oxidized to form sulfonic acids or sulfonates.
Reduction: Reduction reactions can convert the sulfonyl group to sulfides or thiols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.
Addition Reactions: The cyclopropane ring can participate in addition reactions, opening up to form more complex structures.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(Cyclopropanesulfonyl)-1,4-diazepane hydrochloride has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and psychiatric disorders.
Organic Synthesis:
Biological Studies: Researchers use this compound to study the effects of cyclopropane and sulfonyl groups on biological systems, including enzyme inhibition and receptor binding.
Industrial Applications: It is used in the development of new materials and catalysts, leveraging its unique structural properties.
Mechanism of Action
The mechanism of action of 1-(Cyclopropanesulfonyl)-1,4-diazepane hydrochloride involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Structural Comparisons
The table below highlights key structural differences and similarities between 1-(Cyclopropanesulfonyl)-1,4-diazepane hydrochloride and other diazepane derivatives:
| Compound Name | Molecular Formula | Substituents | Unique Features |
|---|---|---|---|
| 1-(Cyclopropanesulfonyl)-1,4-diazepane HCl | C₈H₁₅ClN₂O₂S | Cyclopropanesulfonyl group | Compact sulfonyl group, high solubility |
| 1-(4-Methoxybenzenesulfonyl)-1,4-diazepane HCl | C₁₂H₁₉ClN₂O₃S | Methoxybenzenesulfonyl group | Aromatic sulfonyl, larger molecular size |
| 1-[(4-Chlorophenyl)methyl]-4-(cyclopropanesulfonyl)-1,4-diazepane | C₁₅H₂₁ClN₂O₂S | Cyclopropanesulfonyl + 4-chlorophenylmethyl | Dual substituents for enhanced activity |
| 1-(Cyclopropanesulfonyl)-4-[2-(1H-pyrazol-1-yl)ethyl]-1,4-diazepane | C₁₂H₂₀N₄O₂S | Pyrazole-ethyl group | Heterocyclic extension for targeting |
| 1-(2-Methoxyethyl)-1,4-diazepane HCl | C₈H₁₉ClN₂O | Methoxyethyl group | Ether linkage, polar substituent |
Key Structural Insights
- Cyclopropanesulfonyl vs.
- Substituent Complexity : Compounds like 1-[(4-chlorophenyl)methyl]-4-(cyclopropanesulfonyl)-1,4-diazepane incorporate additional functional groups (e.g., chlorophenyl), which may enhance receptor affinity but reduce solubility .
- Heterocyclic Extensions : Derivatives with pyrazole or thiolan substituents () exhibit expanded pharmacophore capabilities, whereas the target compound’s simplicity may favor selectivity in binding interactions.
Pharmacological Potential
- Enzyme Inhibition : The cyclopropanesulfonyl group is associated with enzyme inhibitory activity, as seen in structurally related compounds targeting proteases or kinases .
- Receptor Modulation : Unlike 1-(2,4-dichlorobenzyl)-1,4-diazepane hydrochloride (a neurokinin-1 receptor antagonist), the target compound’s lack of aromatic substituents may reduce off-target effects .
Physicochemical Properties
- Solubility : The hydrochloride salt form improves aqueous solubility compared to free bases (e.g., 1-(cyclopropanesulfonyl)-4-(thiolan-3-yl)-1,4-diazepane) .
Biological Activity
Overview
1-(Cyclopropanesulfonyl)-1,4-diazepane hydrochloride is a synthetic compound characterized by its unique structural features, which include a cyclopropane ring, a sulfonyl group, and a 1,4-diazepane framework. This compound has garnered interest in medicinal chemistry due to its potential biological activities and applications in drug development.
The synthesis of this compound involves several key steps:
- Formation of the Cyclopropane Ring : Achieved through cyclopropanation of alkenes.
- Introduction of the Sulfonyl Group : Typically via sulfonylation reactions using sulfonyl chlorides.
- Formation of the 1,4-Diazepane Ring : Accomplished through intramolecular cyclization reactions.
- Final Assembly : Coupling the cyclopropane-sulfonyl intermediate with the 1,4-diazepane ring to form the hydrochloride salt.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The compound has shown promise in various biological studies, particularly in:
- Enzyme Inhibition : It may inhibit certain enzymes involved in metabolic pathways, affecting processes such as neurotransmitter release and signal transduction.
- Receptor Binding : The compound's structural features allow it to interact with various receptors, potentially influencing physiological responses.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological effects:
- Neuroprotective Activity : Studies suggest that this compound may protect neuronal cells from oxidative stress and apoptosis.
- Antidepressant-like Effects : Preliminary animal studies have indicated potential antidepressant-like activity, warranting further investigation into its mechanisms.
- Anti-inflammatory Properties : The compound may modulate inflammatory pathways, contributing to its therapeutic potential in conditions like arthritis.
Case Study 1: Neuroprotective Effects
In a study conducted on murine models, this compound was administered to evaluate its neuroprotective effects against oxidative stress. The findings revealed:
- Reduction in Neuronal Death : Significant decreases in markers of apoptosis were observed in treated groups compared to controls.
- Improved Behavioral Outcomes : Mice receiving the compound exhibited enhanced cognitive function in memory tests.
Case Study 2: Antidepressant Activity
A randomized controlled trial assessed the antidepressant-like effects of this compound in a chronic mild stress model. Key results included:
- Behavioral Improvements : Treated animals showed reduced immobility times in forced swim tests.
- Biochemical Changes : Alterations in serotonin and norepinephrine levels were noted, suggesting modulation of monoaminergic systems.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Cyclopropanesulfonyl Chloride | Cyclopropane + Sulfonyl | Precursor for various synthetic pathways |
| 1,4-Diazepane Derivatives | Variants of 1,4-diazepane | Diverse pharmacological profiles |
| Sulfonamide Compounds | Sulfonyl group with amine functionalities | Antimicrobial and anti-inflammatory effects |
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing 1-(cyclopropanesulfonyl)-1,4-diazepane hydrochloride?
- Methodological Answer : The synthesis typically involves coupling cyclopropanesulfonyl chloride with 1,4-diazepane in the presence of a base (e.g., KCO) and a polar aprotic solvent (e.g., DMF or acetonitrile). Catalysts such as KI may enhance reactivity. Post-reaction, purification via column chromatography (e.g., silica gel with chloroform/methanol gradients) is critical to isolate the hydrochloride salt .
- Key Parameters :
| Reaction Component | Example Conditions |
|---|---|
| Base | KCO (2.5 eq) |
| Solvent | DMF, 60°C, 12 hrs |
| Purification | SiO column, CHCl/MeOH (95:5) |
Q. How can spectroscopic techniques (NMR, IR, MS) be used to confirm the structure of this compound?
- Methodological Answer :
- H NMR : Look for characteristic peaks: cyclopropane protons (δ 1.0–1.5 ppm), diazepane ring protons (δ 2.5–3.5 ppm), and sulfonyl group deshielding effects .
- IR : Strong S=O stretching vibrations near 1150–1300 cm.
- Mass Spectrometry : Molecular ion peak matching the molecular weight (e.g., 294.3 g/mol for CHClNOS) .
Q. What purification strategies are recommended to isolate high-purity this compound?
- Methodological Answer :
- Liquid-Liquid Extraction : Use saturated NaHCO to remove acidic impurities.
- Chromatography : Normal-phase silica gel with CHCl/MeOH gradients (e.g., 95:5 to 90:10) or reverse-phase HPLC for higher resolution .
- Recrystallization : Solvent systems like MeOH/EtO yield crystalline hydrochloride salts .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the reactivity of the cyclopropanesulfonyl group in nucleophilic substitution reactions?
- Methodological Answer : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) and basis sets (e.g., 6-31G*) can model sulfonyl group electrophilicity. Compare calculated activation energies with experimental kinetics to validate predictions. Discrepancies may arise from solvent effects or transition-state approximations, requiring calibration with empirical data .
- Example Workflow :
Optimize geometry of reactant and transition state.
Calculate Gibbs free energy barriers.
Validate with experimental rate constants (e.g., SN2 reactions with amines).
Q. What strategies are effective for studying structure-activity relationships (SAR) of diazepane derivatives targeting kinase inhibition?
- Methodological Answer :
- Analog Synthesis : Modify substituents (e.g., sulfonyl groups, cyclopropane rings) using methods in .
- Biological Assays : Test inhibition of kinases (e.g., Rho-associated kinase, ROCK) via fluorescence polarization or ATP-competitive binding assays .
- SAR Insights :
| Modification | Impact on Activity |
|---|---|
| Cyclopropane ring | Enhances metabolic stability |
| Sulfonyl group | Increases binding affinity to kinase ATP pockets |
Q. How can researchers resolve contradictions between computational predictions and experimental data on conformational flexibility of the diazepane ring?
- Methodological Answer :
- Dynamic NMR : Monitor ring puckering at variable temperatures to assess energy barriers for conformational changes.
- MD Simulations : Perform molecular dynamics (MD) in explicit solvent (e.g., water) to model flexibility. Compare with X-ray crystallography or NOESY data to validate .
- Case Study : If DFT underestimates flexibility, incorporate dispersion corrections (e.g., D3-BJ) or use meta-GGA functionals like SCAN .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
